3-(Isoquinolin-4-yl)acrylic acid
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Overview
Description
3-(Isoquinolin-4-yl)acrylic acid is an organic compound that belongs to the class of isoquinoline derivatives It is characterized by the presence of an isoquinoline ring fused to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-4-yl)acrylic acid can be achieved through several methods. One common approach involves the reaction of isoquinoline with acrylic acid under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions may include elevated temperatures and the use of solvents like ethanol or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the Suzuki–Miyaura coupling reaction, which utilizes boronic acids and palladium catalysts to form carbon-carbon bonds. This method is known for its mild reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
3-(Isoquinolin-4-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, such as quinoline carboxylic acids, reduced carboxylic acids, and substituted isoquinolines .
Scientific Research Applications
3-(Isoquinolin-4-yl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Isoquinolin-4-yl)acrylic acid involves its interaction with specific molecular targets. The isoquinoline moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways. The acrylic acid moiety may also contribute to the compound’s overall biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, isoquinoline is a simpler compound with a similar aromatic ring structure.
Quinoline: Another aromatic heterocyclic compound, quinoline has a nitrogen atom in a different position compared to isoquinoline.
3-(Quinolin-4-yl)acrylic acid: A closely related compound with a quinoline ring instead of an isoquinoline ring.
Uniqueness
3-(Isoquinolin-4-yl)acrylic acid is unique due to the specific positioning of the isoquinoline ring and the acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H9NO2 |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
(Z)-3-isoquinolin-4-ylprop-2-enoic acid |
InChI |
InChI=1S/C12H9NO2/c14-12(15)6-5-10-8-13-7-9-3-1-2-4-11(9)10/h1-8H,(H,14,15)/b6-5- |
InChI Key |
VAYIJIGCUZLGRC-WAYWQWQTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NC=C2/C=C\C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C=CC(=O)O |
Origin of Product |
United States |
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